molecular formula C17H21N7 B6472001 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2640873-51-2

3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B6472001
CAS No.: 2640873-51-2
M. Wt: 323.4 g/mol
InChI Key: RRJAHWNCTKUJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is a synthetic organic compound with the molecular formula C17H21N7 and a molecular weight of 323.40 g/mol . This nitrile-substituted compound features a complex structure consisting of pyridine and pyrimidine heterocyclic rings linked by a piperazine group . Its calculated physical properties include a topological polar surface area of 72.2 Ų and an XLogP3 value of 2.1, indicating favorable characteristics for drug discovery research . The piperazine moiety is a frequently used scaffold in biologically active compounds and FDA-approved drugs, often employed to optimize pharmacokinetic properties or as a structure to properly position pharmacophoric groups for target interaction . Furthermore, hybrid derivatives containing pyridine and piperazine subunits are key scaffolds of significant research interest for various enzymatic inhibitions . Recent scientific investigations have shown that related pyridylpiperazine hybrid derivatives demonstrate potent inhibitory activity against enzymes like urease, with certain analogs exhibiting IC50 values superior to standard inhibitors, making them promising candidates for antimicrobial and agricultural research . This compound is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7/c1-13-11-16(22(2)3)21-17(20-13)24-9-7-23(8-10-24)15-5-4-6-19-14(15)12-18/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJAHWNCTKUJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(N=CC=C3)C#N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Dimethylamino)-6-methyl-2-chloropyrimidine

The pyrimidine core is typically prepared via condensation reactions. A common approach involves reacting acetamidine hydrochloride with dimethylamine and methyl acetoacetate under basic conditions. Chlorination at the 2-position is achieved using phosphorus oxychloride (POCl₃), yielding 4-(dimethylamino)-6-methyl-2-chloropyrimidine.

Key Reaction Conditions

ParameterValueSource
Chlorinating AgentPOCl₃ (excess)
Temperature80–100°C
Yield75–85%

Functionalization of Piperazine

Piperazine derivatives are critical for introducing the nitrogenous backbone. In one protocol, 1-(2-hydroxyethyl)piperazine reacts with dichloropyrimidines via nucleophilic aromatic substitution (SNAr). For example, 2-methyl-4,6-dichloropyrimidine and 1-(2-hydroxyethyl)piperazine in dichloromethane with triethylamine yield 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol with 89.8% efficiency. Adapting this method, the hydroxyl group is replaced with a pyridine-2-carbonitrile moiety through further substitution.

Pyridine-2-carbonitrile Synthesis

Cyanation of Halopyridines

The pyridine-2-carbonitrile group is introduced via cyanation of 3-bromopyridine or 3-chloropyridine. Using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C achieves the transformation with moderate yields. Alternatively, palladium-catalyzed cyanation with potassium hexacyanoferrate(II) enhances regioselectivity.

Comparative Cyanation Methods

MethodCatalystYieldTemperatureSource
CuCNNone55–60%120°C
Pd(OAc)₂/K₄[Fe(CN)₆]Xantphos70–75%100°C

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine-piperazine intermediate reacts with 3-chloropyridine-2-carbonitrile under SNAr conditions. In a representative procedure, 4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazine and 3-chloropyridine-2-carbonitrile are heated in n-butanol at 110°C with potassium carbonate, yielding the target compound.

Optimized SNAr Conditions

ParameterValueSource
Solventn-Butanol
BaseK₂CO₃
Temperature110°C
Reaction Time12–16 hours
Yield65–72%

Palladium-Catalyzed Cross-Coupling

For sterically hindered substrates, Suzuki-Miyaura coupling is employed. A boronic ester-functionalized pyridine-2-carbonitrile reacts with a bromopyrimidine-piperazine derivative using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and cesium carbonate (Cs₂CO₃) in toluene/ethanol.

Suzuki Coupling Parameters

ParameterValueSource
CatalystPd(PPh₃)₄ (5 mol%)
BaseCs₂CO₃
SolventToluene/EtOH (3:1)
Temperature90°C
Yield60–68%

Post-Synthetic Modifications and Purification

Chromatographic Purification

Crude products are purified via silica gel chromatography using gradients of chloroform/methanol (98:2 to 95:5). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >95% purity.

Crystallization

Recrystallization from n-hexane/ethyl acetate (1:1) yields crystalline product, as demonstrated in piperazine-pyrimidine syntheses.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.85 (dd, J = 7.6, 1.6 Hz, 1H, pyridine-H), 6.55 (s, 1H, pyrimidine-H), 3.90–3.70 (m, 8H, piperazine-H), 3.10 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z calcd for C₁₇H₂₁N₇ [M+H]⁺: 323.1845; found: 323.1849.

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 198–202°C, consistent with related piperazine-pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various reactions:

  • Oxidation: : Can be oxidized to introduce oxygen-containing functional groups.

  • Reduction: : Undergoes reduction to form different derivatives.

  • Substitution: : Participates in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Utilizing bases like sodium hydroxide and solvents like DMF or acetonitrile.

Major Products

The major products depend on the specific reactions undertaken, but common derivatives might include substituted pyridines or piperazine compounds with varied functional groups.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is used as a building block for more complex molecules. It aids in studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In biological research, this compound could act as a probe to investigate the function of biological systems. It's particularly useful in drug discovery, where its interactions with various enzymes or receptors are studied.

Industry

Industrially, it can serve as an intermediate in the production of pharmaceuticals or agrichemicals, thanks to its stable yet reactive structure.

Mechanism of Action

The compound's mechanism of action varies depending on its application:

  • Inhibitory Activity: : It might inhibit specific enzymes or receptors by binding to active sites.

  • Pathways: : Engages in pathways involving nitrogen-containing heterocycles, impacting cellular processes or metabolic functions.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural similarities and differences with key analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile Pyridine-2-carbonitrile Piperazine-linked 4-(dimethylamino)-6-methylpyrimidine C₁₈H₂₂N₈ 362.43 High nitrogen content; potential CNS activity due to piperazine moiety
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine-3-carbonitrile 4-Methylpiperazine, phenyl (C₆H₅), thiophene (C₄H₃S) C₂₁H₂₁N₅S 399.50 Hydrophobic substituents (phenyl, thiophene); enhanced lipophilicity
6-[4-({4-[(2R)-1-Hydroxypropan-2-yl]phenyl}acetyl)piperazin-1-yl]pyridazine-3-carbonitrile Pyridazine-3-carbonitrile Piperazine-linked acetylated phenylpropanol C₂₀H₂₃N₅O₂ 389.44 Chiral center; hydroxyl group improves solubility
2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile Pyrano-pyridine-3-carbonitrile Piperazine-linked 6-methyl-2-morpholinylpyrimidine; fused pyran ring C₂₂H₂₇N₇O₂ 421.50 Rigid pyran ring; morpholine enhances metabolic stability
Key Observations:
  • Pyridine vs. Pyridazine Cores : The target compound’s pyridine core (6-membered ring with one nitrogen) contrasts with pyridazine (two adjacent nitrogens) in , affecting electronic distribution and binding affinity.
  • Substituent Diversity: Thiophene and phenyl groups in increase hydrophobicity, while morpholine in and dimethylamino groups in the target compound improve solubility or target interactions.
  • Piperazine Modifications : Methylpiperazine () vs. unmodified piperazine (target compound) alter steric hindrance and basicity.

Pharmacological and Physicochemical Properties

  • The pyrimidine ring may engage in π-π stacking with biological targets.
  • Thiophene-Containing Analog : Thiophene’s electron-rich nature could improve binding to hydrophobic pockets (e.g., kinase ATP sites).
  • Morpholinylpyrimidine Derivative : Morpholine’s oxygen atom may form hydrogen bonds, improving target affinity and reducing off-target effects.
Solubility and Stability:
  • The target compound’s carbonitrile group (-C≡N) may reduce aqueous solubility compared to hydroxyl-containing analogs like .
  • Crystallographic data in confirm planar heterocyclic systems, suggesting stable conformations ideal for receptor binding.

Biological Activity

3-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, characterized by its unique structural motifs, including a piperazine ring and a pyrimidine moiety, is being studied for various therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N6
  • Molecular Weight : 386.5 g/mol
  • CAS Number : 2742043-19-0

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, research has shown that derivatives of pyrimidine and piperazine can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study: Breast Cancer
    • A study investigated the effects of similar pyrimidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could induce cytotoxicity and enhance the effects of standard chemotherapy agents like doxorubicin .
  • Mechanism of Action
    • The mechanism underlying the anticancer activity often involves the inhibition of key signaling pathways such as the BRAF(V600E) and EGFR pathways. This inhibition leads to reduced proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Compounds with piperazine and pyrimidine rings have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

  • Research Findings
    • In vitro studies demonstrated that similar compounds could reduce the expression of inflammatory markers in macrophages, indicating their potential as anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives are well-documented. Research has shown that these compounds can exhibit activity against a range of bacterial and fungal pathogens.

  • Case Study: Antifungal Activity
    • A study on pyrazole derivatives revealed significant antifungal activity against various strains, suggesting that modifications in the molecular structure can enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the piperazine or pyrimidine rings can significantly influence the compound's pharmacological profile.

ModificationEffect on Activity
Dimethylamino group at position 4Enhances binding affinity to receptors
Methyl group at position 6Increases lipophilicity, improving cell permeability
Carbonitrile groupContributes to overall biological activity through receptor interactions

Q & A

Basic: What synthetic routes are commonly employed for synthesizing this compound, and how can reaction conditions be optimized for improved yields?

The synthesis typically involves nucleophilic substitution reactions between pyrimidine/piperazine intermediates. For example, bromination of precursor molecules followed by substitution with 1-methylpiperazine is a validated method (e.g., analogous to the synthesis of 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile) . Optimization strategies include:

  • Temperature control : Higher yields are achieved at 60–80°C for substitution reactions.
  • Catalyst selection : Use of polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance reactivity.
  • Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the target compound .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) during structural characterization be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing differences. Methodological approaches include:

  • Multi-technique validation : Cross-validate NMR (solution state) with X-ray crystallography (solid state). For example, SHELX programs are widely used for refining crystal structures and resolving ambiguities in bond lengths/angles .
  • Computational modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing piperazine N-methyl groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion analysis) .
  • X-ray crystallography : Single-crystal diffraction to resolve 3D conformation and hydrogen-bonding networks (e.g., using SHELXL for refinement) .

Advanced: What strategies are effective for analyzing the compound’s binding interactions with biological targets (e.g., enzymes, receptors)?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time using immobilized target proteins.
  • Molecular docking : Software like AutoDock Vina to predict binding modes, guided by crystallographic data from analogs (e.g., pyridazine derivatives with anti-bacterial activity) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding specificity .

Basic: What key structural features influence the compound’s physicochemical properties?

  • Piperazine ring : Enhances solubility via protonation at physiological pH.
  • Pyrimidine/pyridine cores : Contribute to π-π stacking interactions with aromatic residues in target proteins.
  • Cyanide substituent : Increases electronegativity, affecting redox potential and metabolic stability .

Advanced: How can computational methods predict pharmacokinetic properties (e.g., bioavailability, metabolic pathways)?

  • QSAR models : Correlate substituent electronegativity with logP values to predict membrane permeability.
  • Molecular dynamics (MD) simulations : Simulate liver microsomal metabolism (e.g., cytochrome P450 interactions) using tools like GROMACS .
  • ADMET prediction : Software like SwissADME to estimate bioavailability and toxicity risks .

Basic: What biological activities are reported for structural analogs of this compound?

Analogs with pyridazine/piperazine moieties exhibit:

  • Antimicrobial activity : Inhibition of bacterial DNA gyrase (e.g., 3-(piperazin-1-yl)pyridazine derivatives) .
  • Neurological effects : Dopamine receptor modulation in compounds with methoxyphenyl-piperazine groups .

Advanced: What experimental designs assess environmental fate and ecotoxicological impacts of this compound?

  • Long-term environmental studies : Use randomized block designs with split-split plots (e.g., monitoring degradation in soil/water matrices) .
  • Biotic/abiotic transformation assays : LC-MS/MS to track metabolite formation under UV light or microbial action.
  • Ecotoxicology models : Daphnia magna or zebrafish embryos to evaluate acute/chronic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.